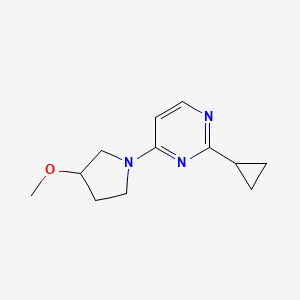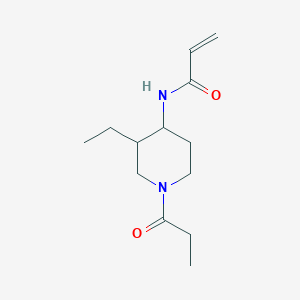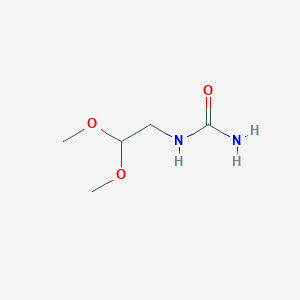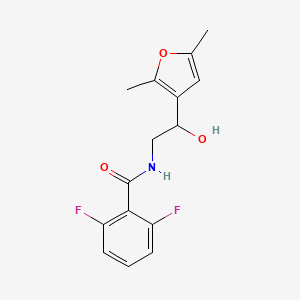
2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine, is a topic of interest in medicinal chemistry. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Various methods for the synthesis of pyrimidines are described in the literature .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring, a cyclopropyl group, and a pyrimidine ring. The orientation of these groups can influence the molecule’s physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Synthesis Techniques
Research has led to the development of facile synthesis methods for pyrimidine derivatives, which are crucial in pharmaceutical chemistry. For example, acid-catalyzed intramolecular cyclisation of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols has been used to form 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives, showcasing moderate to good yields through a simple one-step procedure (Gazizov et al., 2015).
Antiviral and Antibacterial Applications
Certain pyrimidine derivatives have shown potential in inhibiting retrovirus replication in cell culture. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have marked inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, albeit with varying degrees of cytostatic effects on cell cultures (Hocková et al., 2003).
Scaffold for Biologically Active Compounds
The synthesis of 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure highlights its importance as a scaffold for a new class of fluoroquinolone-like antibacterial agents, demonstrating the potential of such compounds in therapeutic applications (Rosen et al., 2009).
Biological and Pharmaceutical Research
Antitumor Agents
Modifications of pyrimidine derivatives, initially developed as antiviral agents, have led to compounds with potent antitumor activities. By introducing specific groups at various positions on the pyrimidine ring, researchers have developed derivatives with significant inhibitory effects on specific protein kinases involved in tumor growth (Kimura et al., 2006).
Analgesic Agents
The compound 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized through modifications of cyclopropane derivatives, showcased significant analgesic potency without narcotic effects. This research demonstrates the potential of pyrimidine and cyclopropyl derivatives in developing new, non-addictive pain management solutions (Epstein et al., 1981).
Wirkmechanismus
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds to which 2-cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine belongs, have been studied for their anticancer properties . They have shown promising binding affinities against Bcl2 anti-apoptotic protein .
Mode of Action
Related compounds have been found to interact with their targets, leading to up-regulation of p53, bax, dr4, and dr5, and down-regulation of bcl2, il-8, and cdk4 in treated cells .
Biochemical Pathways
, related compounds have been found to inhibit the α-amylase enzyme, which plays a critical role in the breakdown of complex carbohydrates into glucose. This inhibition can lead to a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
The molecular weight of the compound is 219288, which is within the optimal range for oral bioavailability.
Result of Action
Related compounds have shown promising cytotoxic effects against various human cancer cell lines . They have also been found to cause cell cycle arrest at the G1/S phase in MCF7 cells .
Action Environment
The stability of related compounds has been studied under various conditions, paving the way for their streamlined and sustainable manufacture .
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-16-10-5-7-15(8-10)11-4-6-13-12(14-11)9-2-3-9/h4,6,9-10H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVIWIPVXIRYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NC(=NC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)
![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)


![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2509893.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2509895.png)

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2509901.png)
![5-Bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B2509904.png)
![N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2509905.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2509907.png)